molecular formula C12H23NO4 B2893631 Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate CAS No. 374794-84-0

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Katalognummer B2893631
CAS-Nummer: 374794-84-0
Molekulargewicht: 245.319
InChI-Schlüssel: GYOOWUJWXQDZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, the molecular structure is not explicitly provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate” are not explicitly mentioned in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other reactants.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, these properties are not explicitly provided in the available resources .

Wissenschaftliche Forschungsanwendungen

Drug Development and Synthesis

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure allows for the introduction of additional functional groups, making it a versatile building block for creating complex organic compounds . For example, it can be used to synthesize derivatives with potential antibacterial, antifungal, and anticancer activities.

PROTAC Linker for Targeted Protein Degradation

This compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The flexibility and functional groups of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate make it suitable for optimizing the 3D orientation of the degrader, which is crucial for effective ternary complex formation .

Antibacterial and Antifungal Applications

The piperidine moiety and its derivatives have shown a wide spectrum of biological activities. When incorporated into larger molecules, Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate can enhance the antibacterial and antifungal properties of these compounds. This is attributed to the conformational flexibility and the ability to form favorable interactions with biological macromolecules .

Tuberculosis Treatment Research

In the context of tuberculosis treatment, this compound has been studied for its role in generating a proton motive force. This force is essential for the production of ATP and other functions critical for the survival of Mycobacterium tuberculosis under hypoxic conditions within infected granulomas .

Synthesis of Biologically Active Compounds

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate: is used as a key intermediate in the synthesis of biologically active compounds such as crizotinib, which is an important drug used in cancer therapy. The compound’s intermediates play a crucial role in the multi-step synthesis processes of such drugs .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate”, the safety and hazards are not explicitly mentioned in the available resources .

Zukünftige Richtungen

The future directions for research on “Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate” are not explicitly mentioned in the available resources . Future research could focus on further elucidating the properties and potential applications of this compound.

Eigenschaften

IUPAC Name

tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-12(8-14,9-15)5-7-13/h14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOOWUJWXQDZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate (2.00 g, 6.07 mmol) in 1:1 THF:toluene (50 mL) was added LiBH4 (15.18 mL, 30.4 mmol, 2.0 M in THF). The reaction was stirred at 60° C. for 18 h. It was then quenched with saturated NH4Cl and extracted with EtOAc (2×). The combined organic layers were washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography (15-100% EtOAc/hexanes) to give tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a colorless solid. 1H NMR (CDCl3, 600 MHz) δ 3.66 (d, J=5.0 Hz, 4H), 3.41-3.37 (m, 4H), 2.29 (t, J=5.1 Hz, 2H), 1.47-1.45 (m, 4H), 1.45 (s, 9H). MS: cal'd 268 (MNa+), exp 268 (MNa+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15.18 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(1,1-dimethylethyl) 4-ethyl 1,4-piperidinedicarboxylate (10 g, 39 mmol) in tetrahydrofuran (100 mL) was added to a stirred, cooled (−78° C.) solution of lithium diisopropylamide in tetrahydrofuran (0.82M, 140 mL) and the mixture was stirred at −78° C. for 2 h, then at −40° C. for 3 hours. The mixture was cooled to −78° C., ethyl chloroformate (13 mL, 136 mmol) in tetrahydrofuran (80 mL) was added and the mixture was allowed to warm to room temperature over 16 hours. Saturated aqueous ammonium chloride (50 mL), hydrochloric acid (1M, 2000 mL) and ethyl acetate (3000 mL) were added and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×150 mL), the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was dissolved in toluene/tetrahydrofuran (1:1, 400 mL) and lithium borohydride (4.5 g, 207 mmol) was added. The mixture was heated at 60° C. for 16 hours, cooled and saturated aqueous ammonium chloride was added slowly until the organic layer was a clear solution. The mixture was adjusted to pH 12 with saturated aqueous sodium carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×150 mL), the combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with isohexane/EtOAc (50:50 increasing to 0:100), to give the title compound (6.1 g, 63%). m/z (ES+) 190 (M+1-C4H8).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
3000 mL
Type
solvent
Reaction Step Four
Quantity
4.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
63%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.